![molecular formula C17H21N3OS B2768254 2-[(6-Cyclobutylpyrimidin-4-yl)amino]-1-(4-methylsulfanylphenyl)ethanol CAS No. 2380083-85-0](/img/structure/B2768254.png)
2-[(6-Cyclobutylpyrimidin-4-yl)amino]-1-(4-methylsulfanylphenyl)ethanol
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Description
The compound “2-[(6-Cyclobutylpyrimidin-4-yl)amino]-1-(4-methylsulfanylphenyl)ethanol” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimidine derivatives can be synthesized through various methods. One common method involves aromatic nucleophilic substitution reactions on dichloropyrimidine derivatives .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring attached to a cyclobutyl group, an amino group, a phenyl ring with a methylsulfanyl group, and an ethanol group .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For example, they can incorporate nucleophiles regioselectively via S_NAr reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Pyrimidine derivatives generally have good stability and can exhibit diverse chemical reactivity depending on the substituents present .Future Directions
properties
IUPAC Name |
2-[(6-cyclobutylpyrimidin-4-yl)amino]-1-(4-methylsulfanylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-22-14-7-5-13(6-8-14)16(21)10-18-17-9-15(19-11-20-17)12-3-2-4-12/h5-9,11-12,16,21H,2-4,10H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHKGTHLHSKOMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC2=NC=NC(=C2)C3CCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Cyclobutylpyrimidin-4-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol |
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